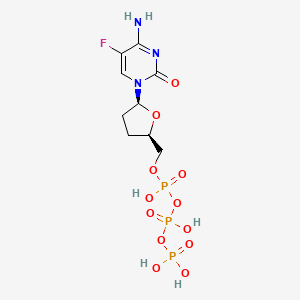
2',3'-Dideoxy-5-fluorocytidine 5'-triphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,3’-Dideoxy-5-fluorocytidine 5’-triphosphate is a synthetic nucleoside analog. It is structurally similar to cytidine but has modifications that make it a potent antiviral and anticancer agent. This compound is particularly noted for its ability to inhibit DNA synthesis, making it useful in various therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dideoxy-5-fluorocytidine 5’-triphosphate typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as cytidine.
Deoxygenation: Removal of the hydroxyl groups at the 2’ and 3’ positions to form the dideoxy structure.
Triphosphorylation: Addition of a triphosphate group at the 5’-position.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2’,3’-Dideoxy-5-fluorocytidine 5’-triphosphate undergoes various chemical reactions, including:
Substitution Reactions: Common in the modification of nucleoside analogs.
Oxidation and Reduction: These reactions can alter the functional groups on the molecule, affecting its activity.
Hydrolysis: The triphosphate group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents like halogenating agents (e.g., fluorine gas) are used.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride.
Hydrolysis: Acidic or basic solutions.
Major Products
The major products formed from these reactions include various modified nucleosides and nucleotides, which can have different biological activities.
Applications De Recherche Scientifique
2’,3’-Dideoxy-5-fluorocytidine 5’-triphosphate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on DNA synthesis and repair mechanisms.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Utilized in the development of new therapeutic agents and diagnostic tools.
Mécanisme D'action
The compound exerts its effects primarily by integrating into DNA and inhibiting DNA synthesis. It acts as a chain terminator, preventing the elongation of the DNA strand. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells and virus-infected cells. The molecular targets include DNA polymerases and other enzymes involved in DNA replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
2’,3’-Dideoxycytidine: Another nucleoside analog with similar antiviral properties.
5-Fluorouracil: A fluorinated pyrimidine analog used in cancer treatment.
2’,3’-Dideoxy-5-fluoro-3-thiouridine: A related compound with modifications at the 3-position.
Uniqueness
2’,3’-Dideoxy-5-fluorocytidine 5’-triphosphate is unique due to its combination of dideoxy and fluorine modifications, which enhance its stability and efficacy. Its ability to inhibit DNA synthesis more effectively than some other analogs makes it a valuable compound in therapeutic research .
Propriétés
Numéro CAS |
146369-72-4 |
|---|---|
Formule moléculaire |
C9H15FN3O12P3 |
Poids moléculaire |
469.15 g/mol |
Nom IUPAC |
[[(2R,5S)-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C9H15FN3O12P3/c10-6-3-13(9(14)12-8(6)11)7-2-1-5(23-7)4-22-27(18,19)25-28(20,21)24-26(15,16)17/h3,5,7H,1-2,4H2,(H,18,19)(H,20,21)(H2,11,12,14)(H2,15,16,17)/t5-,7+/m1/s1 |
Clé InChI |
ARRTZUVEPRJLPK-VDTYLAMSSA-N |
SMILES isomérique |
C1C[C@H](O[C@H]1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=C(C(=NC2=O)N)F |
SMILES canonique |
C1CC(OC1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=C(C(=NC2=O)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


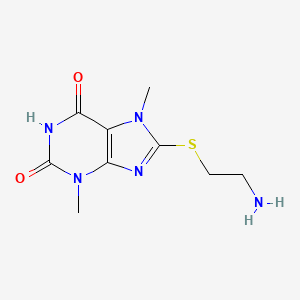
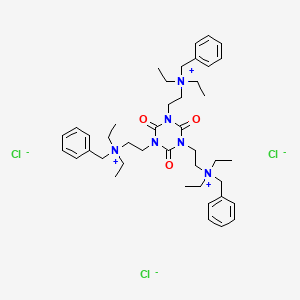

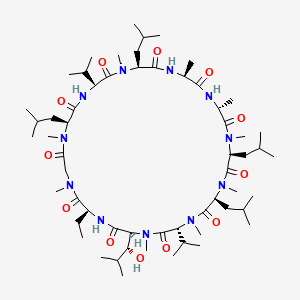

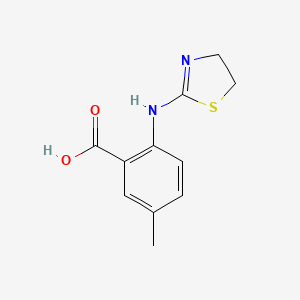

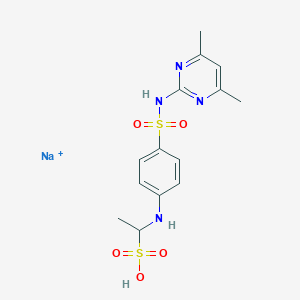

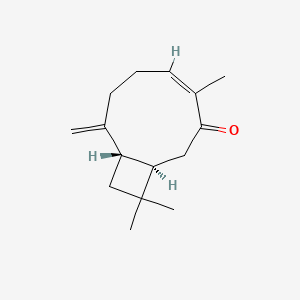


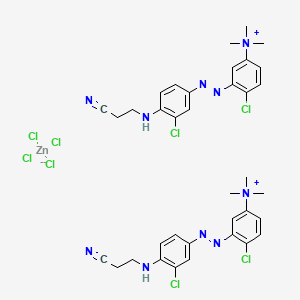
![11-[[(3aS,5aR,5bR,7aS,11aS,11bR)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,11,11b,12,13,13a,13b-tetradecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]undecanoic acid](/img/structure/B12716461.png)
